REACTION_CXSMILES
|
C([NH:4][C:5]1[C:10]([CH2:11][C:12]2[CH:21]=[C:20]([O:22][CH3:23])[C:15]([C:16](O)([CH3:18])[CH3:17])=[C:14]([O:24][CH3:25])[CH:13]=2)=[CH:9][N:8]=[C:7]([NH2:26])[N:6]=1)(=O)C.Cl.N>>[NH2:26][C:7]1[N:6]=[C:5]([NH2:4])[C:10]([CH2:11][C:12]2[CH:13]=[C:14]([O:24][CH3:25])[C:15]([C:16]([CH3:18])=[CH2:17])=[C:20]([O:22][CH3:23])[CH:21]=2)=[CH:9][N:8]=1
|
Name
|
4-[(4-acetylamino-2-amino-5-pyrimidyl)-methyl]-2,6-dimethoxy-α,α-dimethylbenzyl alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1=NC(=NC=C1CC1=CC(=C(C(C)(C)O)C(=C1)OC)OC)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 1 hour in 1 ml
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
EXTRACTION
|
Details
|
extracted three times with 2 ml
|
Type
|
CUSTOM
|
Details
|
The extract was dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue yielded
|
Type
|
CUSTOM
|
Details
|
after recrystallization from methanol, 3.2 mg
|
Name
|
|
Type
|
|
Smiles
|
NC1=NC=C(C(=N1)N)CC1=CC(=C(C(=C1)OC)C(=C)C)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |